REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([C:19]([OH:21])=[O:20])[C:13](=[CH:17][CH:18]=1)[C:14]([OH:16])=O>O1CCCC1>[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:19](=[O:20])[O:21][C:14](=[O:16])[C:13]2=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(C(=O)OC2=O)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |